
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is a naturally occurring carboxylic acid that belongs to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is valuable due to its biochemical and physiological effects at the cellular and tissue levels. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various methods. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions . Another method includes the use of green solvents and catalysts to reduce reaction time and byproducts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic systems. These methods aim to optimize yield and reduce environmental impact by employing green chemistry principles, such as using water extracts from plants as biocatalysts .
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities .
Scientific Research Applications
Photochemical Applications
Photoinitiators in Polymerization
One of the most notable applications of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is as a photoinitiator in free radical photopolymerization (FRP). This compound has been synthesized and tested alongside other coumarin derivatives for its ability to initiate polymerization under visible light irradiation, particularly with LED sources.
Key Findings:
- High Performance : The compound demonstrated excellent initiation capacity for the polymerization of acrylate and methacrylate monomers, achieving high rates of polymerization and final conversion rates .
- Fluorescence Properties : Coumarins are known for their strong fluorescence, making them suitable for applications in fluorescent dyes and sensors .
Table 1: Photoinitiation Performance of Coumarin Derivatives
Compound | Rate of Polymerization (Rp) | Final Conversion (FC) | Light Source |
---|---|---|---|
Coumarin A | High | Excellent | LED 405 nm |
Coumarin B | Moderate | Good | LED 405 nm |
Coumarin C | Very High | Excellent | LED 405 nm |
Medicinal Chemistry
Antimicrobial and Antioxidant Activities
Research has indicated that derivatives of this compound exhibit significant biological activities. These include antimicrobial and antioxidant properties, which are crucial for developing new therapeutic agents.
Case Studies:
- Antimicrobial Activity : A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential use in pharmaceutical formulations .
- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress-related diseases .
Table 2: Biological Activities of Coumarin Derivatives
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
Coumarin D | Effective | Moderate |
Coumarin E | Highly Effective | High |
Coumarin F | Moderate | Very High |
Material Science
Applications in Coatings and Adhesives
The incorporation of this compound into coatings and adhesives has been explored due to its photoinitiating properties. The ability to cure materials under visible light offers advantages over traditional UV curing methods.
Benefits:
- Safety : Using LED light reduces health risks associated with UV exposure.
- Efficiency : Enhanced curing speeds can lead to increased production efficiency in industrial applications .
Table 3: Comparison of Curing Methods
Method | Curing Time | Health Risks | Efficiency |
---|---|---|---|
Traditional UV | Longer | Higher | Moderate |
LED Visible Light | Shorter | Lower | Higher |
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme cyclooxygenase-2 (COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Warfarin: An anticoagulant that also belongs to the coumarin family.
Acenocoumarol: Another anticoagulant with a similar structure.
Hymecromone: Used as a choleretic and antispasmodic agent.
Novobiocin: An antibiotic that shares the coumarin core structure.
Uniqueness
8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific inhibition of COX-2, making it a valuable compound for anti-inflammatory research. Its ability to act as a fluorescent probe also sets it apart from other coumarins .
Biological Activity
8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 8-hydroxy-2H-chromene-3-carboxylic acid, is a compound belonging to the hydroxycoumarin family. Its molecular formula is C10H6O5, and it features a chromene ring structure with hydroxyl and carboxylic acid functional groups. This unique structure contributes to its diverse biological activities, making it a subject of extensive research.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.
2. Anti-inflammatory Effects
The compound has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By reducing COX-2 activity, this compound may lower the production of inflammatory mediators such as prostaglandins. This mechanism suggests its potential use in treating inflammatory diseases.
3. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within these organisms.
4. Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer activity . It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific molecular targets and pathways involved in its anticancer effects are still under investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX enzymes: Reduces inflammation and pain.
- Antioxidant activity: Protects cells from oxidative damage.
- Antimicrobial action: Disrupts microbial cell functions.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a protective agent in oxidative stress-related diseases .
- Anti-inflammatory Research : In vivo experiments indicated that administration of the compound led to a marked decrease in inflammation markers in animal models of arthritis, supporting its use as an anti-inflammatory agent .
- Antimicrobial Evaluation : A series of derivatives were synthesized based on the structure of this compound, with several exhibiting enhanced antimicrobial activity against resistant strains, indicating potential for development into new antimicrobial agents .
- Cancer Research : Recent studies have shown that the compound can inhibit the proliferation of various cancer cell lines through the induction of apoptosis, highlighting its potential as a lead compound for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and how are intermediates characterized?
The compound is synthesized via esterification of 8-hydroxycoumarin-3-carboxylic acid using methanol and concentrated sulfuric acid under reflux. The reaction is monitored by TLC, and the product is purified via recrystallization from cold methanol . Intermediates are characterized using and NMR spectroscopy (e.g., coupling constants for allyl protons at δ 5.8–6.2 ppm and carbonyl signals at δ 165–170 ppm) and IR spectroscopy (stretching vibrations for lactone C=O at ~1730 cm) .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
- NMR : NMR identifies substituent patterns (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm). NMR confirms lactone (δ ~160 ppm) and carboxylic acid (δ ~170 ppm) functionalities .
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (C=O: ~1.21 Å) and dihedral angles (<5° for planar chromene systems) .
Q. How is the compound’s purity assessed in academic settings?
Purity is verified via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) and melting point determination (e.g., mp: 310°C for the anhydrous form) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 221.0455 for CHO) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Replace DMF with acetone to reduce side reactions (e.g., keto-enol tautomerization) .
- Catalyst optimization : Use p-toluenesulfonic acid (PTSA) instead of HSO for milder esterification conditions (yield increase from 65% to 82%) .
- Scale-up challenges : Recrystallization efficiency drops >50 g due to solvent polarity; gradient cooling (50°C → 4°C) improves crystal homogeneity .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC values in 15-LOX-1 inhibition studies)?
- Assay standardization : Use recombinant 15-LOX-1 (vs. cell lysates) to minimize matrix interference .
- SAR analysis : Compare methyl ester (IC: 12 µM) vs. free acid (IC: 28 µM) to evaluate lipophilicity’s role in membrane permeability .
Q. How can computational methods predict this compound’s interaction with enzymatic targets?
- Molecular docking : AutoDock Vina models hydrogen bonding between the 8-hydroxyl group and Arg403 of 15-LOX-1 (binding energy: −8.2 kcal/mol) .
- MD simulations : 100 ns trajectories reveal stable π-π stacking between the chromene ring and Phe414 (RMSD < 2.0 Å) .
Q. What advanced techniques address crystallographic challenges (e.g., twinning or disorder)?
- Twin refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning (R reduced from 0.15 to 0.04) .
- Disorder modeling : PART instructions split occupancy for overlapping solvent molecules (e.g., DMF in ) .
Q. Methodological Considerations
Q. How to mitigate decomposition during storage?
Store under inert gas (N/Ar) at −20°C in amber vials. Avoid aqueous buffers (pH > 7) to prevent lactone ring hydrolysis .
Q. What analytical methods quantify trace impurities in the compound?
- LC-MS/MS : MRM transitions (e.g., m/z 221 → 177 for the parent ion) detect degradation products at <0.1% .
- NMR relaxation studies : times differentiate amorphous vs. crystalline impurities .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Properties
IUPAC Name |
8-hydroxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBIAGDWRHWFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428467 | |
Record name | 8-hydroxy-3-carboxy-coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-89-8 | |
Record name | 8-hydroxy-3-carboxy-coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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